molecular formula C9H24GdO3 B088771 Gadolinium (III) isopropoxide CAS No. 14532-05-9

Gadolinium (III) isopropoxide

Cat. No.: B088771
CAS No.: 14532-05-9
M. Wt: 337.5 g/mol
InChI Key: AGUOFJVRZOIUFG-UHFFFAOYSA-N
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Description

Gadolinium (III) isopropoxide is a compound with the molecular formula C9H21GdO3 . It is also known by other names such as gadolinium (3+);propan-2-olate and gadolinium isopropoxide . The molecular weight of this compound is 334.5 g/mol .


Synthesis Analysis

This compound can be synthesized by the sol-gel method . In many asymmetric catalysis applications, glove box and Schlenk techniques should be employed to prevent exposure of the rare earth catalyst to air and moisture, which can be detrimental to the reaction outcome .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/3C3H7O.Gd/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 . The Canonical SMILES representation is CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] .


Chemical Reactions Analysis

This compound has been used as a catalyst for enantioselective construction of beta-quaternary carbons via conjugate addition reactions, generation of reactive enolates, regioselective/stereoselective conjugate addition of cyanide to enones .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 334.5 g/mol. It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound is 335.07318 g/mol . The Topological Polar Surface Area is 69.2 Ų .

Scientific Research Applications

  • MRI Contrast Enhancement : Gadolinium (III) complexes, including those with isopropoxide, are commonly used in clinical MRI for contrast enhancement. They work by selectively relaxing water molecules near the complex, thereby improving image contrast and sensitivity (Caravan, 2006).

  • Nanohybrid Synthesis : Gadolinium (III) isopropoxide has been used to synthesize lanthanide-based lamellar nanohybrids with outstanding optical emission properties, particularly when doped with other lanthanides like terbium(III) and europium(III) (Karmaoui et al., 2006).

  • Neutron Detection : Gadolinium isopropoxide has been explored as a dopant for plastic scintillators in neutron detection due to gadolinium's high thermal neutron absorption cross-section. This application leads to the development of efficient and convenient thermal neutron detectors (Ovechkina et al., 2009).

  • Fuel Cell Technology : In the field of solid oxide electrolyte cells (SOECs) and intermediate-temperature solid oxide fuel cells (IT-SOFCs), gadolinium-doped ceria diffusion barriers have been developed using this compound. This application enhances the performance and durability of SOECs and IT-SOFCs (Choi et al., 2016).

  • Optical and Waveguiding Applications : Gadolinium oxide (Gd2O3) waveguiding thin films, synthesized using gadolinium isopropoxide, have been developed for their potential use in optical applications (García-Murillo et al., 2001).

Mechanism of Action

Target of Action

Gadolinium (III) isopropoxide, also known as Gadolinium (III) tris (isopropoxide), primarily targets meso-aziridines . Meso-aziridines are a type of organic compound that play a crucial role in various chemical reactions.

Mode of Action

The compound acts as a catalyst in the ring-opening of meso-aziridines with trimethylsilyl azide . This interaction leads to changes in the structure of the meso-aziridines, facilitating further chemical reactions.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the ring-opening of meso-aziridines . This process is crucial in the synthesis of various organic compounds. The downstream effects include the generation of new compounds through subsequent reactions.

Result of Action

The primary result of the action of this compound is the ring-opening of meso-aziridines . This leads to the formation of new compounds, expanding the possibilities for chemical synthesis.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exposure to air and moisture can be detrimental to the reaction outcome . Therefore, in many asymmetric catalysis applications, glove box and Schlenk techniques should be employed . Solutions of the catalyst should be made using anhydrous solvents and used shortly after preparation .

Safety and Hazards

Gadolinium (III) isopropoxide is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes severe skin burns and eye damage. It may cause respiratory irritation and may cause drowsiness or dizziness .

Future Directions

Gadolinium (III) isopropoxide has promising potential in the field of phototheranostics, an emerging field of modern precision medicine . It has been used in the development of new probes for selective targeting and emergent bioimaging techniques .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gadolinium (III) isopropoxide involves the reaction of gadolinium (III) chloride with isopropyl alcohol in the presence of a base.", "Starting Materials": [ "Gadolinium (III) chloride", "Isopropyl alcohol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add a stoichiometric amount of gadolinium (III) chloride to a round-bottom flask", "Add a stoichiometric amount of isopropyl alcohol to the flask", "Add a base to the flask to initiate the reaction", "Heat the mixture under reflux for several hours", "Cool the mixture to room temperature", "Filter the solution to remove any precipitates", "Evaporate the solvent to obtain the solid Gadolinium (III) isopropoxide product" ] }

CAS No.

14532-05-9

Molecular Formula

C9H24GdO3

Molecular Weight

337.5 g/mol

IUPAC Name

gadolinium;propan-2-ol

InChI

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3;

InChI Key

AGUOFJVRZOIUFG-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[Gd]

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Gadolinium isopropoxide was synthesized using the method of Brown et al. The Gd2O3 precursor solution was prepared by reacting 4.85 g (15 mmole) of gadolinium isopropoxide with 50 ml of 2-methoxyethanol under an inert atmosphere. After refluxing for approximately 1 hour, two-thirds of the solution (isopropanol and 2-methoxyethanol) was removed by distillation. The flask was allowed to cool, and 20 ml of 2-methoxyethanol was added. The flask was refluxed for 1 hour, and ⅔ of the solution was then removed by distillation. This process of dilution, reflux, and distillation was repeated for a total of three cycles to ensure the complete exchange of the methoxyethoxide ligand for the isopropoxide ligand. It was estimated that this occurs when the boiling point of the solution reaches 124° C. The final concentration of the solution was adjusted to obtain a 0.5 M solution of gadolinium methoxyethoxide in 2-methoxyethanol. A partially hydrolyzed solution suitable for spin coating or dip-coating was prepared by reacting 1 part of a 1.0 molar solution of water in 2-methoxyethanol with 4 parts of the 0.5 M gadolinium methoxyethoxide solution.
[Compound]
Name
Gd2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
gadolinium isopropoxide
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Gadolinium isopropoxide
[Compound]
Name
solution
Name
gadolinium methoxyethoxide

Synthesis routes and methods II

Procedure details

Sol-gel libraries were deposited on silicon wafer substrates. Stock solutions of yttrium isopropoxide, aluminum isopropoxide, gadolinium isopropoxide and gallium isopropoxide were prepared in 2-methoxyethanol (0.25 M) refluxing under Argon for 8 hours. To each of the four stock solutions of yttrium, gadolinium, aluminum and gallium in methoxyethanol (0.25 M), 1 equivalent of 2,4-pentandione was added with stirring, followed by the addition of anhydrous ethylene glycol (15% v/v). The yttrium and gadolinium solutions contained Ce(NO)3.6H2O at 1.0 mol % as the dopant source.
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Type
solvent
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Ce(NO)3.6H2O
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Reaction Step Four
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Reaction Step Five
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reactant
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reactant
Reaction Step Five
Name
gallium
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Type
reactant
Reaction Step Five
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Six
Name
yttrium isopropoxide
Name
aluminum isopropoxide
Name
gadolinium isopropoxide
Name
gallium isopropoxide

Synthesis routes and methods III

Procedure details

6.9 grams (0.300 mole) of sodium were completely dissolved in a mixture of 200 ml of anhydrous isopropanol and 100 ml of tetrahydrofuran. 25.0 grams (0.0948 mole) of anhydrous (H2O content<100 ppm) of gadolinium trichloride was added in portions to the sodium isopropoxide solution. The resulting mixture was stirred at reflux for 5 hours. After 24 hours of sedimentation at room temperature, a transparent, colorless solution of gadolinium triisopropoxide in the alcohol-THF solution resulted. About 100 ml of the resultant solution were evacuated in Schlenk vessel and the dried residue was subsequently dissolved in 150 ml of deoxygenated, anhydrous, dimethylformamide. The remaining solution was analyzed for Gd(3) content by EDTA titration in the presence of urotropin buffer with xylenol orange as the metallochromic indicator.
[Compound]
Name
alcohol-THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Type
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200 mL
Type
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Reaction Step Two
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100 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Name
sodium isopropoxide
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Reaction Step Three
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gadolinium triisopropoxide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium (III) isopropoxide
Reactant of Route 2
Gadolinium (III) isopropoxide
Reactant of Route 3
Gadolinium (III) isopropoxide
Reactant of Route 4
Gadolinium (III) isopropoxide
Reactant of Route 5
Gadolinium (III) isopropoxide
Reactant of Route 6
Gadolinium (III) isopropoxide

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